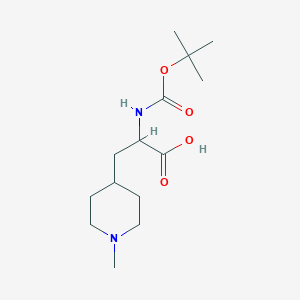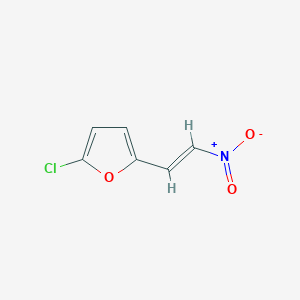
8-Fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid typically involves a multi-step process. One common method starts with the directed ortho-lithiation of a suitable precursor, followed by nucleophilic aromatic substitution to introduce the fluorine atom. The intermediate is then subjected to reduction and alkylation reactions to form the final tetrahydroisoquinoline derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert intermediates into the desired tetrahydroisoquinoline structure.
Substitution: Nucleophilic aromatic substitution is a key step in the synthesis of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like butyllithium (BuLi) and dimethylformamide (DMF) are employed in the lithiation and substitution steps.
Major Products: The major products formed from these reactions are various substituted tetrahydroisoquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
8-Fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its therapeutic potential in treating neurological disorders and other diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
- 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- 1,2,3,4-Tetrahydroisoquinoline
Comparison: 8-Fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is unique due to the position of the fluorine atom and the carboxylic acid group. These structural features confer distinct chemical and biological properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C10H10FNO2 |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H10FNO2/c11-9-4-7(10(13)14)3-6-1-2-12-5-8(6)9/h3-4,12H,1-2,5H2,(H,13,14) |
InChI Key |
CTOOLZFLPOPVFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-methylformamido}butanoic acid](/img/structure/B13613111.png)


![2-Hydroxy-2-[3-(trifluoromethyl)-2-pyridyl]acetic Acid](/img/structure/B13613139.png)
